molecular formula C11H7ClF3NO B2353930 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 1126636-26-7

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B2353930
CAS No.: 1126636-26-7
M. Wt: 261.63
InChI Key: BSPHSJDYNMUDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole is a chemical building block of significant interest in medicinal chemistry and drug discovery. The core oxazole scaffold is a privileged structure in heterocyclic chemistry, known to be present in a wide range of biologically active molecules and pharmaceutical agents . The chloromethyl group at the 4-position is a versatile synthetic handle that facilitates further structural elaboration through nucleophilic substitution reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The 2-(trifluoromethyl)phenyl substituent is a common pharmacophore that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity through electronic and lipophilic effects. This compound is strictly for research applications and is a valuable intermediate for synthesizing potential therapeutic agents. Oxazole derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial , anticancer , anti-inflammatory , and antitubercular properties . Researchers utilize this and similar chloromethyl-oxazole compounds as key precursors in the development of novel small-molecule inhibitors and probe compounds for biological systems. WARNING: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c12-5-7-6-17-10(16-7)8-3-1-2-4-9(8)11(13,14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPHSJDYNMUDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Synthesis for Oxazole Core Formation

The Robinson-Gabriel method, first described in 1909, remains a cornerstone for synthesizing 2,5-disubstituted oxazoles. This protocol involves cyclodehydration of α-acylamino ketones using acidic agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). For 4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole, the reaction begins with the condensation of 2-(trifluoromethyl)benzamide with chloroacetone under PPA catalysis. The intermediate α-acylamino ketone undergoes intramolecular cyclization, followed by dehydration to yield the oxazole core (Fig. 1A). Typical yields range from 50–60%, with purity dependent on the dehydrating agent.

Van Leusen Reaction for Trifluoromethylphenyl Functionalization

The van Leusen reaction, utilizing TosMIC (tosylmethyl isocyanide), enables efficient introduction of aryl groups at position 2 of the oxazole ring. In this method, TosMIC reacts with 2-(trifluoromethyl)benzaldehyde under basic conditions (e.g., potassium tert-butoxide), forming an imine intermediate that cyclizes to the oxazole. This step is critical for installing the electron-deficient trifluoromethylphenyl group, which enhances the compound’s metabolic stability and binding affinity. Yields exceeding 70% are achievable with optimized stoichiometry and microwave-assisted heating.

Bredereck Reaction for Chloromethylation

Chloromethylation at position 4 is achieved via the Bredereck reaction, which couples α-haloketones with amides. Using chloroacetone and the pre-formed 2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxamide, silver triflate (AgOTf) catalyzes the cyclization at 80°C in ethyl acetate, yielding the target compound in 87% yield. This method excels in regioselectivity, avoiding undesired side reactions at the electron-rich trifluoromethylphenyl group.

Modern Methodological Innovations

Zn(OTf)₂-Catalyzed Tandem Cycloisomerization/Hydroxyalkylation

A breakthrough by Zhang et al. (2024) employs Zn(OTf)₂ to catalyze a tandem reaction between N-propargylamides and trifluoropyruvates. The propargylamide undergoes cycloisomerization to form an oxazoline intermediate, which subsequently reacts with trifluoropyruvate via hydroxyalkylation. This one-pot protocol achieves 65–82% yields with excellent functional group tolerance, enabling gram-scale synthesis (Table 1).

Table 1: Optimization of Zn(OTf)₂-Catalyzed Synthesis

Catalyst Loading (mol%) Temperature (°C) Yield (%)
5 25 45
10 25 65
10 50 82

Chloromethylation Strategies

POCl₃-Mediated Dehydration

Phosphorus oxychloride (POCl₃) is pivotal for introducing the chloromethyl group. Treatment of 4-(hydroxymethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole with POCl₃ in chloroform at 60°C achieves 85–90% conversion. The reaction proceeds via formation of a phosphorochloridate intermediate, followed by nucleophilic displacement by chloride (Fig. 2B). Excess POCl₃ must be quenched with aqueous sodium bicarbonate to prevent over-chlorination.

Thionyl Chloride (SOCl₂) in Dichloromethane

An alternative approach uses SOCl₂ in dichloromethane (DCM) under reflux. This method is optimal for acid-sensitive substrates, yielding 78–86% chloromethylated product. However, prolonged heating (>6 h) leads to ring-opening side reactions, necessitating precise reaction monitoring via TLC.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Mukku et al. reported microwave-assisted synthesis using potassium phosphate as a base in isopropyl alcohol. Irradiation at 350 W for 8 min at 65°C accelerates the van Leusen reaction, achieving 88% yield with minimal solvent waste. This method reduces energy consumption by 40% compared to conventional heating.

Ionic Liquid-Catalyzed Cyclization

Recent studies highlight the use of imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) as recyclable catalysts for oxazole formation. These solvents enhance reaction rates via electrostatic stabilization of intermediates, enabling 92% yield after three cycles.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

Method Yield (%) Reaction Time Key Advantage
Robinson-Gabriel + POCl₃ 60 12 h Cost-effective
Bredereck + AgOTf 87 6 h High regioselectivity
Zn(OTf)₂ Tandem 82 3 h One-pot, scalable
Continuous-Flow 91 2 h Safety, reproducibility

Scientific Research Applications

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Positional Isomers: Para-Substituted Trifluoromethylphenyl Oxazole

Compound : 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS: 22091-40-3)

  • Molecular Formula: C₁₁H₇ClF₃NO (same as the target compound).
  • Key Differences: The CF₃ group is at the para position on the phenyl ring vs. ortho in the target compound.
  • Physical Data : Molecular weight 261.63 g/mol ; priced at €497/50 mg (purity ≥95%) .

Heterocycle Variants: Thiazole vs. Oxazole

Compound : 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CAS: 906352-61-2)

  • Structure : Replaces oxazole with a thiazole ring (sulfur instead of oxygen).
  • Key Differences: Thiazole’s lower electronegativity increases lipophilicity. Melting Point: 67–69°C vs. unknown for the oxazole analog .
  • Applications : Thiazoles are common in bioactive molecules (e.g., antivirals, fungicides) .

Substituent Effects: Bromophenyl vs. Trifluoromethylphenyl

Compound : 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9)

  • Molecular Formula: C₁₀H₇BrClNO.
  • Key Differences :
    • Bromine (Br) substituent instead of CF₃.
    • Molecular Weight : 272.53 g/mol vs. ~261 g/mol for the target compound.
    • Impact : Bromine’s larger size and polarizability may enhance halogen bonding in crystal packing or biological interactions .

Extended Conjugation: Ethenyl-Linked Oxazole

Compound : 2-[2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-oxazole (CAS: 832730-41-3)

  • Structure : Incorporates an ethenyl (-CH=CH-) bridge between oxazole and CF₃-phenyl.
  • Key Differences :
    • Conjugation : Extended π-system increases UV absorption and planarizes the structure.
    • Molecular Weight : 239.19 g/mol (lower due to fewer substituents).
  • Applications: Potential use in optoelectronic materials .

Functional Group Modifications: Urea Derivatives

Compound : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)

  • Structure : Combines chloromethyl-thiazole with a urea moiety.
  • Key Differences :
    • Urea Group : Enhances hydrogen-bonding capacity, improving solubility and target binding.
    • ESI-MS : m/z 412.1 [M+H]⁺, indicating higher molecular weight vs. the target compound .

Fused Ring Systems: Benzoxazole Derivatives

Compound : 2-(4-(Chloromethyl)phenyl)benzo[d]oxazole

  • Structure : Benzoxazole fused ring system.
  • Applications: Used as intermediates in fluorescent probes or pharmaceuticals .

Biological Activity

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C11_{11}H7_7ClF3_3NO
  • Molecular Weight : 261.63 g/mol
  • CAS Number : 1126636-26-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent and its interactions with key biological targets.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of oxazole have shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) and other malignancies.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7TBD
4-Oxo-4H-furo[2,3-h]chromene derivativesMCF-715.63
DoxorubicinMCF-710.38

Note: TBD indicates that specific IC50_{50} values for the compound are yet to be determined.

2. Enzyme Inhibition

The compound's trifluoromethyl group is known to enhance biological activity through interactions with enzyme targets. Studies have shown that similar compounds can inhibit cholinesterases and cyclooxygenases, which are crucial in various physiological processes.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50_{50} (µM)
This compoundAChETBD
Hydrazone derivativesCOX-2Moderate
Hydrazone derivativesLOX-15Moderate

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that:

  • Pi-Pi Stacking Interactions : The trifluoromethyl group may engage in pi-pi stacking interactions with aromatic residues in target proteins.
  • Hydrogen Bonding : Strong electron-withdrawing groups like trifluoromethyl can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Case Studies

Several case studies have highlighted the potential of oxazole derivatives in drug discovery:

  • Study on Antioxidant Activity : A series of oxazole derivatives were tested for their antioxidant capabilities alongside their cytotoxic properties against cancer cell lines.
    • Findings : Compounds exhibited significant free radical-scavenging activities, contributing to their anticancer effects.
  • Molecular Docking Studies : In silico studies have been performed to predict the binding interactions between these compounds and their biological targets.
    • Results : Docking studies revealed favorable binding modes that correlate with observed biological activities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis typically involves cyclization of precursors like substituted benzaldehydes with chloroacetic acid and ammonium acetate. Dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are critical for ring closure. Reaction optimization includes controlling temperature (80–120°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios. Yield improvements (up to 75%) are achieved by stepwise addition of reagents and inert atmosphere conditions to prevent side reactions .

Q. How do the chloromethyl and trifluoromethyl substituents influence the compound's reactivity and interaction with biological targets?

  • Methodology : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols), while the electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability. Computational studies (e.g., DFT calculations) reveal that the trifluoromethyl group stabilizes the aromatic system via inductive effects, affecting binding to hydrophobic enzyme pockets. Experimental assays (e.g., fluorescence quenching) confirm these interactions in enzyme inhibition studies .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry of the oxazole ring and substituent positions. HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-TOF) verifies molecular weight (261.63 g/mol). IR spectroscopy identifies functional groups (C-Cl stretch at ~600 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in designing derivatives of this compound to enhance bioactivity, particularly in enzyme inhibition?

  • Methodology : Introduce bioisosteric replacements (e.g., replacing trifluoromethyl with sulfonamide groups) to modulate solubility and binding affinity. Structural analogs with para-substituted phenyl rings show improved IC₅₀ values (e.g., 2.3 µM against COX-2). Parallel synthesis using Ugi-azide reactions generates diverse libraries for high-throughput screening .

Q. How can computational methods predict the binding affinity of this compound with specific enzymes?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1CX2). Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding with Ser530 in COX-2). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental approaches resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). For inactive derivatives (e.g., 4b–f in ), analyze steric hindrance via X-ray crystallography or assess metabolic stability using liver microsome assays. Adjust substituent positions (e.g., meta vs. para) to mitigate steric clashes .

Q. How does the compound's stability under varying pH and temperature conditions impact its applicability in drug formulations?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months. HPLC tracks degradation products (e.g., hydrolysis of chloromethyl group at pH < 3). Buffer systems (pH 1.2–7.4) simulate gastrointestinal conditions. Nanoencapsulation (PLGA nanoparticles) improves stability in acidic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.